molecular formula C10H8Cl2O2 B1594660 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid CAS No. 342386-78-1

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1594660
CAS No.: 342386-78-1
M. Wt: 231.07 g/mol
InChI Key: VNBCEUVYNYCYBW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8Cl2O2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,4-dichlorophenyl group.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBCEUVYNYCYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341758
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342386-78-1
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropanation of 3,4-Dichlorophenyl-Substituted Alkenes

A common approach to synthesize 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid involves cyclopropanation of 3,4-dichlorophenyl-substituted alkenes or related precursors. This method typically proceeds through:

  • Step 1: Preparation of 3,4-dichlorophenyl-substituted α,β-unsaturated compounds (e.g., cinnamic acid derivatives).
  • Step 2: Cyclopropanation using carbenoid reagents such as diazo compounds or sulfoxonium ylides.
  • Step 3: Hydrolysis or further functional group manipulation to yield the cyclopropanecarboxylic acid.

This strategy is supported by analogous syntheses of 3,4-difluorophenylcyclopropanecarboxylic acids, where the difluoro substituents are replaced by dichloro groups in the target compound. For example, the use of dimethylsulfoxonium methylide in the presence of sodium iodide and sodium hydroxide in DMSO has been reported to convert cinnamate esters to cyclopropane carboxylates, which upon hydrolysis yield the desired cyclopropanecarboxylic acid.

Use of Chiral Catalysts and Resolution Techniques

To obtain enantiomerically enriched or pure this compound, chiral catalysts or resolution methods are employed:

  • Chiral Oxazaborolidine Catalysts: These catalysts facilitate enantioselective reduction or cyclopropanation steps, enabling the synthesis of optically active cyclopropanecarboxylic acids.
  • Diastereomeric Salt Formation: Racemic mixtures of cyclopropanecarboxylic acids can be resolved by forming diastereomeric salts with chiral amines such as (R)- or (S)-2-amino-3-phenylpropanamide. The salts selectively crystallize, allowing isolation of enantiomers after acid treatment.

Multi-Step Synthesis via Acyl Chloride and Diazo Intermediates

A detailed multi-step synthetic route includes:

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Cyclopropanation of cinnamate esters Dimethylsulfoxonium methylide, NaI, NaOH, DMSO Direct ring formation, moderate yields Requires careful control of conditions
Chiral catalyst-assisted synthesis Chiral oxazaborolidine, borane dimethylsulfide Enantioselective synthesis Catalyst cost and availability
Diastereomeric salt resolution Chiral amines (e.g., 2-amino-3-phenylpropanamide), acetonitrile, heat Effective enantiomer separation Additional purification steps
Multi-step acyl chloride route Chloroacetyl chloride, AlCl3, hydride reduction, ester hydrolysis Well-established, scalable Multi-step, uses hazardous reagents
Improved industrial processes Avoidance of sodium azide, use of safe solvents and catalysts Safer, cost-effective May require optimization for yield

Research Findings and Yields

  • Diastereomeric salt formation with (R)- or (S)-2-amino-3-phenylpropanamide yields enantiomeric salts with enantiomeric excess (ee) values ranging from 86% to 93%, with isolated yields around 28-30% for the resolved acids.
  • Cyclopropanation reactions using sulfoxonium ylides typically provide moderate to good yields (50-70%) of cyclopropane esters, which are then hydrolyzed to the acids.
  • The multi-step synthesis involving Friedel-Crafts acylation and subsequent transformations is well-documented but involves longer reaction sequences and potentially hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as a building block in the synthesis of more complex organic molecules.
  • Biology It is used in studies involving enzyme inhibition and protein-ligand interactions. The compound also has potential biological activities, particularly in pharmacology and toxicology. Research has shown it may interact with specific receptors, potentially influencing signal transduction pathways related to inflammation and pain, and may inhibit enzymes involved in metabolic processes, which could lead to altered cellular functions.
  • Industry It may be used in the production of specialty chemicals and materials.

Chemical Reactions

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The carboxylic acid group can be oxidized using common oxidizing agents such as potassium permanganate and chromium trioxide to form corresponding derivatives.
  • Reduction The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or other reduced products.
  • Substitution The dichlorophenyl group can participate in nucleophilic substitution reactions using nucleophiles like amines or thiols under basic or acidic conditions, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
  • 1-(3,4-Dichlorophenyl)cyclopropanecarboxamide
  • 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Uniqueness: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Biological Activity

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is C10_{10}H8_{8}Cl2_2O2_2, and it has a molecular weight of 235.08 g/mol. The presence of chlorine atoms in the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exert its effects through various mechanisms:

  • Modulation of Receptor Activity : It has been shown to interact with specific receptors, potentially influencing signal transduction pathways related to inflammation and pain.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, which could lead to altered cellular functions.

Toxicological Profile

The compound's toxicity has been evaluated in several studies. It is classified as having potential adverse effects on human health and the environment due to its persistence and bioaccumulation potential. The EPA has noted that such compounds can lead to significant ecological impacts if not managed properly .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anti-Inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
  • Endocrine Disruption : Research has indicated that it may disrupt thyroid hormone signaling pathways, raising concerns about its effects on endocrine health .
  • Cellular Toxicity : In vitro studies have shown that exposure to varying concentrations of the compound leads to cytotoxic effects in certain cell lines, highlighting the need for caution in its use .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Anti-inflammatoryReduced inflammatory markers
Endocrine disruptionInterference with thyroid signaling
CytotoxicityInduced cell death at high doses
Enzymatic inhibitionAltered metabolic processes

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis typically involves cyclopropanation via carbene addition to α,β-unsaturated esters or ketones, followed by hydrolysis to yield the carboxylic acid. For example, a modified Kulinkovich reaction using Grignard reagents (e.g., ethyl magnesium bromide) with dichlorophenyl-substituted alkenes can generate the cyclopropane ring . Optimization includes:

  • Catalyst selection : Titanium-based catalysts improve cyclopropane ring formation efficiency.
  • Temperature control : Maintaining −20°C to 0°C minimizes side reactions.
  • Solvent choice : Anhydrous THF or diethyl ether enhances reaction homogeneity.
    Post-synthesis, recrystallization (e.g., using ethanol/water mixtures) purifies the product, with melting point verification (expected range: 150–160°C, based on analogs in ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for cyclopropane protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm, doublets for dichloro substitution) confirm structure.
    • ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm) and cyclopropane carbons (δ 20–30 ppm) are key markers .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% as per academic standards ).
  • Melting Point : Consistent with analogs (e.g., 150–152°C for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid ).

Advanced Research Questions

Q. How do electronic effects of 3,4-dichloro substitution influence the compound’s reactivity in carboxylate-mediated biological interactions?

Methodological Answer: The electron-withdrawing Cl groups increase the carboxylic acid’s acidity (lower pKa), enhancing hydrogen-bonding potential in biological systems. Comparative studies with 1-(3,4-Difluorophenyl) analogs (pKa ~2.8 vs. ~2.5 for dichloro) reveal differences in binding affinity to enzymes like cyclooxygenase-2 (COX-2) .

  • Experimental Design :
    • Synthesize fluorinated and chlorinated analogs.
    • Measure pKa via potentiometric titration.
    • Conduct molecular docking simulations to compare binding modes (e.g., using AutoDock Vina).

Q. What computational strategies can predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy changes for acid dissociation (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 1–10) to identify degradation pathways.
  • Validation : Compare with experimental stability data (e.g., HPLC tracking over 72 hours at 37°C ).

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported solubility values for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity or temperature variations. A systematic approach includes:

  • Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) at 25°C vs. 37°C.
  • Standardization : Use nephelometry for turbidity measurements to determine saturation points.
  • Cross-Validation : Compare with structurally similar compounds (e.g., 1-(4-Chlorophenyl) analog’s solubility in ethanol: ~15 mg/mL ).

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts ).
  • Waste Management : Segregate halogenated waste for professional disposal (per guidelines in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
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1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

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